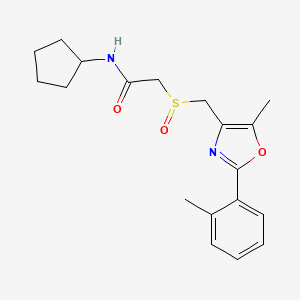

N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide

Description

Properties

Molecular Formula |

C19H24N2O3S |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

N-cyclopentyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |

InChI |

InChI=1S/C19H24N2O3S/c1-13-7-3-6-10-16(13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-15-8-4-5-9-15/h3,6-7,10,15H,4-5,8-9,11-12H2,1-2H3,(H,20,22) |

InChI Key |

AGTMBQLZNYYURU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process involves:

-

Substrate preparation : Synthesis of an N-acylamino alcohol precursor containing the o-tolyl and methyl substituents.

-

Cyclization : Treatment with perfluorobutanesulfonyl fluoride (PFBSF) and a non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) in dichloromethane at 22°C.

-

Workup : Extraction and purification via column chromatography.

Key advantages of this method include:

Table 1: Representative Cyclization Data from Patent WO2010015211A1

| Substrate Type | Reagent System | Temperature | Yield (%) |

|---|---|---|---|

| Aryl-substituted | PFBSF + DBU | 22°C | 98 |

| Alkyl-substituted | PFBSF + DIPEA | 22°C | 95 |

| Heterocyclic-functional | PFBSF + DMAP | 22°C | 93 |

Assembly of the Complete Structure

The full synthesis likely follows a convergent approach:

Stepwise Synthesis

-

Oxazole-sulfinyl intermediate : Prepared via cyclization and oxidation as described above.

-

N-Cyclopentyl acetamide coupling : Reaction of the intermediate with cyclopentylamine under peptide-coupling conditions (e.g., HATU/DIPEA).

-

Global deprotection and purification : Final functional group manipulations and HPLC purification.

Analytical Validation

Successful synthesis requires rigorous characterization:

-

Nuclear Magnetic Resonance (NMR) : Confirmation of sulfinyl chirality and oxazole regiochemistry.

-

High-Resolution Mass Spectrometry (HRMS) : Verification of molecular formula.

-

X-ray crystallography : Definitive stereochemical assignment (if crystalline material is obtained).

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to a thioether.

Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide to sulfone conversion.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing sulfoxides to thioethers.

Substitution: Electrophilic reagents such as halogens or nitro groups for functionalizing the oxazole ring.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding thioether.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Synthetic Pathways

The synthesis of N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves multi-step organic synthesis techniques. Each step must be optimized for high yields and purity. The synthetic process often includes:

- Formation of the Oxazole Ring : Utilizing appropriate precursors to create the oxazole structure.

- Introduction of the Sulfinyl Group : This step is crucial for enhancing the compound's reactivity.

- Cyclization and Functionalization : Final adjustments to incorporate the cyclopentyl and acetamide groups.

These synthetic methods allow for the exploration of various derivatives that may exhibit enhanced biological activities .

Research indicates that N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide possesses several biological activities:

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antimicrobial effects against various pathogens, including bacteria and fungi. For example, derivatives have shown activity comparable to established antibiotics such as penicillin G and ciprofloxacin .

Anticancer Activity

The compound's structural features may confer anticancer properties. Investigations into similar compounds reveal that they can inhibit the growth of various cancer cell lines, including those associated with breast and ovarian cancers. Specific growth inhibition percentages have been reported, indicating promising therapeutic potential .

Enzyme Inhibition

N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide may act as an inhibitor for enzymes involved in critical metabolic pathways. This characteristic is particularly relevant for neurodegenerative diseases where enzyme inhibition can alter disease progression .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares core motifs with other sulfinyl acetamides, but key differences in substituents and heterocyclic systems influence its physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Substituent Effects: The cyclopentyl group may enhance lipophilicity compared to the carbamoylmethyl group in 3ae or the 4-methylphenyl group in 8g.

- Sulfur Functionality : The sulfinyl group (-S(O)-) in the target compound is more polar than the sulfonyl (-SO2-) in 3ae or the sulfanyl (-S-) in 8g, impacting solubility and redox activity .

Yield Comparison :

- However, analogs like 3ae and 8g achieved yields of 73% and 79%, respectively, suggesting efficient methodologies for related structures .

Biological Activity

N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its synthesis, biological evaluations, and underlying mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is , with a molecular weight of 358.5 g/mol. The compound features a sulfinyl group which is pivotal in its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl amine with various oxazol derivatives under controlled conditions to ensure the formation of the desired sulfinamide structure. The methodology often includes the use of protecting groups and careful monitoring of reaction parameters to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has also highlighted the anticancer potential of related sulfinamide compounds. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of reactive oxygen species (ROS) and activation of caspase pathways . This suggests that N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide may also possess similar properties.

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to oxazole-containing compounds. Studies have shown that these compounds can inhibit neuroinflammatory pathways, providing a protective effect against neuronal damage in models of neurodegenerative diseases . This opens avenues for further research into its use in conditions like Alzheimer's disease.

The biological activity of N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfinamide group can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cell survival, contributing to its anticancer and neuroprotective effects.

- Oxidative Stress Reduction : By modulating ROS levels, it may protect cells from oxidative damage, enhancing cell viability under stress conditions.

Case Studies

Several case studies have been documented that illustrate the efficacy of similar compounds:

- A study on a related sulfinamide demonstrated significant reductions in tumor size in xenograft models when administered at specific dosages .

- Another investigation reported improvements in cognitive function in animal models treated with oxazole derivatives, indicating potential for therapeutic use in cognitive decline .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of sulfinyl-containing acetamide derivatives like N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent selection, and temperature. For sulfinyl group incorporation, oxidation of thioethers to sulfoxides using agents like meta-chloroperbenzoic acid (mCPBA) is critical. Refluxing in inert solvents (e.g., dichloromethane) and monitoring via TLC ensures reaction completion . Recrystallization from solvents like pet-ether or ethyl acetate improves purity. Yield optimization may require iterative adjustments, as seen in analogous oxadiazole-thiol syntheses .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substituent environments (e.g., cyclopentyl protons at δ ~3.43 ppm, sulfinyl group splitting patterns) .

- Mass Spectrometry (EIMS/ESI) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with sulfinyl and oxazole moieties .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for sulfinyl chirality, by analyzing intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of sulfinyl acetamides, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer : Contradictions may arise from assay conditions or structural nuances. For example:

- Dose-Response Profiling : Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity and compare with cytotoxicity via hemolytic assays (e.g., % lysis in red blood cells) .

- SAR Analysis : Modify substituents (e.g., o-tolyl vs. phenyl groups) to isolate bioactivity drivers. Analogous studies show that electron-withdrawing groups on aryl rings enhance antimicrobial potency but may increase cytotoxicity .

Q. What experimental strategies are recommended to resolve stereochemical uncertainties in the sulfinyl group?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Circular Dichroism (CD) : Correlate optical activity with crystallographic data to assign absolute configuration .

- Dynamic NMR : Detect sulfoxide isomerization barriers in protic solvents, which may indicate stereochemical lability .

Q. How can computational methods support the design of derivatives with improved target binding?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina. Focus on sulfinyl oxygen’s hydrogen-bonding potential .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds to predict optimal functional groups .

Technical Challenges & Solutions

Q. What are the stability risks for this compound under varying pH conditions, and how can they be mitigated?

- Methodological Answer : Sulfinyl groups are prone to acid-catalyzed elimination. Stability studies in buffers (pH 1–10) show degradation at pH < 3. Mitigation strategies include:

- Lyophilization : Store as a lyophilized powder to prevent hydrolysis.

- Buffered Formulations : Use phosphate buffers (pH 6–8) for in vitro assays .

Q. How can researchers analyze intermolecular interactions influencing crystallographic packing?

- Methodological Answer : X-ray diffraction reveals key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.